molecular formula C14H12N2O4 B14342284 1,1'-(Ethane-1,1-diyl)bis(4-nitrobenzene) CAS No. 100872-88-6

1,1'-(Ethane-1,1-diyl)bis(4-nitrobenzene)

Cat. No.: B14342284
CAS No.: 100872-88-6
M. Wt: 272.26 g/mol
InChI Key: LAXLETIPMCWLAS-UHFFFAOYSA-N
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Description

1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) is an organic compound with the molecular formula C14H12N2O4 It consists of two nitrobenzene groups connected by an ethane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) typically involves the nitration of 1,1’-(Ethane-1,1-diyl)bis(benzene). The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective nitration of the benzene rings.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in nucleophilic aromatic substitution reactions.

Major Products

    Reduction: The reduction of 1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) yields 1,1’-(Ethane-1,1-diyl)bis(4-aminobenzene).

    Substitution: Depending on the substituent introduced, various substituted derivatives of the compound can be obtained.

Scientific Research Applications

1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Ethane-1,2-diyl)bis(4-nitrobenzene): Similar structure but with a different ethane linkage.

    1,1’-(Ethane-1,1-diyl)bis(4-aminobenzene): The reduced form of the compound with amino groups instead of nitro groups.

    1,1’-(Ethane-1,1-diyl)bis(4-methylbenzene): A similar compound with methyl groups instead of nitro groups.

Uniqueness

1,1’-(Ethane-1,1-diyl)bis(4-nitrobenzene) is unique due to its specific nitro functional groups, which impart distinct chemical reactivity and potential applications in various fields. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

100872-88-6

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

1-nitro-4-[1-(4-nitrophenyl)ethyl]benzene

InChI

InChI=1S/C14H12N2O4/c1-10(11-2-6-13(7-3-11)15(17)18)12-4-8-14(9-5-12)16(19)20/h2-10H,1H3

InChI Key

LAXLETIPMCWLAS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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